![molecular formula C16H19NO5S3 B4015111 3-[(dimethylamino)methyl]-1-methylthieno[3,4-c][2]benzothiepin-10(5H)-one sulfate](/img/structure/B4015111.png)
3-[(dimethylamino)methyl]-1-methylthieno[3,4-c][2]benzothiepin-10(5H)-one sulfate
Description
Synthesis Analysis
The synthesis of related thieno and benzothiepin compounds often involves complex organic reactions, including cycloadditions and substitutions. For instance, Iwakawa et al. described a one-pot synthesis of dimethylamino benzothiazine dioxides through cycloaddition reactions, which could offer insights into similar methods for synthesizing the compound (Iwakawa et al., 1991).
Molecular Structure Analysis
The molecular structure of similar compounds has been analyzed through various techniques, including X-ray crystallography and NMR spectroscopy. For example, the structure of N-[(dimethylamino)methylidene]-4-[1-(4-nitrophenyl)-1H-tetrazol-5-yl]-benzenesulfonamide was determined by X-ray crystallography, providing a model for understanding the structural aspects of the subject compound (Al-Hourani et al., 2016).
Chemical Reactions and Properties
Chemical reactions involving dimethylaminomethyl derivatives of benzothiazepines and related compounds include nucleophilic substitutions and cycloadditions. For instance, Tarasiuk et al. explored the reactivity of dimethylaminomethylene derivatives with various nucleophiles, shedding light on potential reactivity pathways for our compound of interest (Tarasiuk et al., 2014).
Physical Properties Analysis
The physical properties, such as solubility, melting point, and crystal structure, play a critical role in the compound's application and handling. While specific data on our compound might not be readily available, studies on similar substances can provide valuable insights. For example, the solid-state structure of analogs has been explored through X-ray diffraction methods to understand their crystalline forms and stability (Corey et al., 1979).
Chemical Properties Analysis
The chemical properties, including reactivity, stability under various conditions, and interactions with other chemical species, are essential for comprehending the compound's potential applications and safety measures. Research on similar molecules, such as the synthesis and reactivity of benzothiazepine derivatives, provides a foundation for predicting the chemical behavior of our target compound (Atwal et al., 1987).
properties
IUPAC Name |
3-[(dimethylamino)methyl]-1-methyl-5H-thieno[3,4-c][2]benzothiepin-10-one;sulfuric acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NOS2.H2O4S/c1-10-14-15(18)12-7-5-4-6-11(12)9-19-16(14)13(20-10)8-17(2)3;1-5(2,3)4/h4-7H,8-9H2,1-3H3;(H2,1,2,3,4) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PNNUVMRPDOCUEK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=C(S1)CN(C)C)SCC3=CC=CC=C3C2=O.OS(=O)(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO5S3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 7117785 |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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